S-(3,3-Difluorocyclobutyl)ethanethioic acid ester
Overview
Description
Scientific Research Applications
Synthesis and Tumor Detection Applications
A study by Martarello et al. (2002) discussed the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC). These compounds were prepared to evaluate the contributions of C-3 substitution and configuration on the uptake of radiolabeled amino acids in a rodent model of brain tumors. The study found that both [18F]16 and [18F]17 showed high uptake in the pancreas, and in rats with gliosarcoma cells implanted intracranially, the retention of radioactivity in tumor tissue was high, making them excellent candidates for imaging brain tumors (Martarello et al., 2002).
Effects on Amino Acid Transport and Potential Antidepressant Actions
Research by Trullás et al. (1991) explored 1-Aminocyclopropanecarboxylic acid (ACPC) and its esters, noting their high affinity for glycine receptors and partial agonist properties. ACPC and its methyl ester were evaluated for their antidepressant and anxiolytic actions in animal models. The study found that both orally and parenterally administered ACPC and its methyl ester showed significant antinociceptive effects, suggesting that 1-aminocyclopropanecarboxylates may constitute a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).
Anti-Inflammatory and Hydrogen Sulfide Releasing Properties
A study on S-diclofenac, a novel hydrogen sulfide-releasing derivative of diclofenac, demonstrated its anti-inflammatory activity in a carrageenan-evoked hindpaw oedema model in rats. S-diclofenac was found to be more potent than diclofenac as an inhibitor of hindpaw swelling and in reducing carrageenan-evoked rise in hindpaw myeloperoxidase activity, suggesting the anti-inflammatory effect of hydrogen sulfide release (Sidhapuriwala et al., 2007).
Properties
IUPAC Name |
S-(3,3-difluorocyclobutyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2OS/c1-4(9)10-5-2-6(7,8)3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZSUTSMLZXHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226000 | |
Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-92-0 | |
Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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